1-(Chloromethyl)-3-methoxy-2-methylbenzene
Overview
Description
1-(Chloromethyl)-3-methoxy-2-methylbenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where a chloromethyl group, a methoxy group, and a methyl group are substituted at the 1, 3, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-methoxy-2-methylbenzene can be synthesized through the chloromethylation of 3-methoxy-2-methylbenzene. The reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group on the aromatic ring .
Industrial Production Methods: In industrial settings, the chloromethylation process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly catalysts and solvents is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 3-methoxy-2-methylbenzene.
Scientific Research Applications
1-(Chloromethyl)-3-methoxy-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-methoxy-2-methylbenzene in chemical reactions involves the activation of the aromatic ring by the electron-donating methoxy group, which increases the reactivity of the ring towards electrophilic substitution. The chloromethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds .
Comparison with Similar Compounds
1-(Chloromethyl)-4-methoxybenzene: Similar structure but with the methoxy group at the para position.
1-(Chloromethyl)-2-methoxybenzene: Similar structure but with the methoxy group at the ortho position.
1-(Chloromethyl)-3-methylbenzene: Similar structure but without the methoxy group.
Uniqueness: 1-(Chloromethyl)-3-methoxy-2-methylbenzene is unique due to the specific positioning of the substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring provides a balance that makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(chloromethyl)-3-methoxy-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7-8(6-10)4-3-5-9(7)11-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIWKEKQJWKJMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264807 | |
Record name | 1-(Chloromethyl)-3-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801264807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42981-94-2 | |
Record name | 1-(Chloromethyl)-3-methoxy-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42981-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloromethyl)-3-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801264807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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